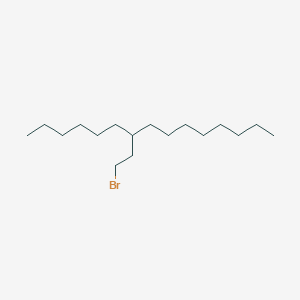

7-(2-Bromoethyl)pentadecane

Description

Branched alkyl halides are a pivotal class of organic compounds characterized by a halogen atom attached to a branched alkane framework. ijrpr.com Their importance in organic chemistry stems from their versatile reactivity, which allows them to serve as fundamental building blocks in the synthesis of a wide array of more complex molecules. ijrpr.compatsnap.com

Structure

3D Structure

Properties

Molecular Formula |

C17H35Br |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

7-(2-bromoethyl)pentadecane |

InChI |

InChI=1S/C17H35Br/c1-3-5-7-9-10-12-14-17(15-16-18)13-11-8-6-4-2/h17H,3-16H2,1-2H3 |

InChI Key |

ZIQMYHKUUDUJSS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for Branched Alkyl Bromides: Focusing on 7 2 Bromoethyl Pentadecane and Analogues

Direct Bromination Strategies for Branched Alkanes and 7-(2-Bromoethyl)pentadecane Precursors

Direct C-H bond halogenation is the most atom-economical approach to synthesizing alkyl halides. However, its application to complex molecules is often hampered by a lack of selectivity.

Free Radical Bromination Mechanisms and Selectivity

The halogenation of alkanes with bromine in the presence of UV light or heat proceeds through a free-radical chain reaction mechanism. quora.com The process consists of three distinct stages: initiation, propagation, and termination. chemistryscore.com

Initiation: The reaction is initiated by the homolytic cleavage of the relatively weak bromine-bromine bond (bond dissociation energy ~46 kcal/mol) to generate two bromine radicals (Br•). libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming hydrogen bromide (HBr) and an alkyl radical (R•). This alkyl radical then reacts with a molecule of Br₂ to yield the alkyl bromide product and a new bromine radical, which continues the chain. wou.edu

Termination: The chain reaction is terminated when any two radicals combine. chemistryscore.com

The regioselectivity of free radical bromination is governed by the stability of the intermediate alkyl radical. Radical stability follows the order: tertiary (3°) > secondary (2°) > primary (1°). wou.eduyoutube.com This is because alkyl groups are electron-donating and stabilize the electron-deficient radical center through hyperconjugation. stackexchange.com

Bromination is significantly slower and more selective than chlorination. libretexts.org This difference is explained by the Hammond postulate, which states that the transition state of an endothermic reaction step will more closely resemble the products. reddit.com The hydrogen abstraction step by a bromine radical is endothermic, so the transition state has significant alkyl radical character. stackexchange.comreddit.com Consequently, the energy differences between primary, secondary, and tertiary radicals are more pronounced in the transition state, leading to high selectivity for the most stable radical intermediate. stackexchange.com Light-induced bromination of 2-methylpropane, for instance, yields 2-bromo-2-methylpropane (B165281) (tertiary product) with approximately 97-99% selectivity, despite the statistical prevalence of primary hydrogens. chemistryscore.comlibretexts.org

Table 1: Relative Reactivity of C-H Bonds in Free Radical Halogenation This table illustrates the selectivity of chlorination versus bromination at room temperature, highlighting the higher regioselectivity of bromination.

| Halogen | Primary (1°) C-H | Secondary (2°) C-H | Tertiary (3°) C-H |

|---|---|---|---|

| Chlorination | 1 | ~4 | ~5 |

| Bromination | 1 | ~80 | ~1600 |

Regioselective and Chemoselective Control in Alkane Bromination

While free-radical bromination is inherently selective for the most substituted C-H bond, this can be a limitation. For the synthesis of this compound, direct bromination of its alkane precursor, 7-ethylpentadecane, is not a feasible route. The most reactive position is the tertiary C-H at the 7-position of the pentadecane (B166386) backbone. Reaction at this site would yield the undesired isomer, 7-bromo-7-ethylpentadecane. The target compound requires functionalization of a primary carbon on the ethyl side chain, which is significantly less reactive.

To overcome the inherent reactivity patterns, specific reagent systems have been developed. One method for the regioselective monobromination of less reactive alkanes utilizes a combination of sodium bromide and 98% sulfuric acid. researchgate.net This system has been shown to be effective for a range of acyclic and cyclic alkanes, providing good yields of the more substituted bromide. researchgate.net

Table 2: Monobromination of Alkanes with NaBr/98% H₂SO₄ Data from a study on a simple and regioselective monobromination method for various alkanes. researchgate.net

| Substrate | Product | Time (min) | Yield (%) |

|---|---|---|---|

| n-Hexane | 2-Bromohexane | 20 | 88 |

| n-Heptane | 2-Bromoheptane | 20 | 85 |

| Cyclohexane | Bromocyclohexane | 15 | 92 |

| Adamantane | 1-Bromoadamantane | 35 | 90 |

Despite such advances, direct bromination is not suitable for preparing primary bromides like this compound from the corresponding alkane. Therefore, strategies involving functional group interconversion are required.

Functional Group Interconversions Leading to Bromoethyl Moieties

A more reliable strategy for synthesizing this compound involves starting with a precursor that already contains a functional group at the desired position, which can then be converted into a bromine atom. wikipedia.org This approach offers superior control over regiochemistry.

Conversion of Alcohols to Alkyl Bromides

The conversion of an alcohol, such as 7-(2-hydroxyethyl)pentadecane, to the corresponding alkyl bromide is a fundamental and widely used transformation in organic synthesis. vanderbilt.edu Several reliable methods exist.

Using Hydrogen Bromide (HBr): Primary alcohols can be converted to alkyl bromides by heating with aqueous hydrobromic acid (HBr), often in the presence of a stronger acid like sulfuric acid (H₂SO₄) to facilitate the reaction. orgsyn.orgyoutube.com The reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by an Sₙ2 attack by the bromide ion. youtube.commasterorganicchemistry.com An alternative is to generate HBr in situ by reacting sodium or potassium bromide with concentrated sulfuric or phosphoric acid. libretexts.org Using phosphoric acid is sometimes preferred as it is less oxidizing than sulfuric acid. youtube.comlibretexts.org

Using Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into alkyl bromides. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the alcohol attacking the phosphorus atom, displacing a bromide ion. This newly freed bromide ion then performs an Sₙ2 backside attack on the carbon atom, leading to an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com This method is advantageous as it typically avoids the carbocation rearrangements that can occur under strongly acidic conditions with HBr. masterorganicchemistry.com

Using the Appel Reaction: The combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) can convert alcohols to alkyl bromides under mild conditions. organic-chemistry.org The alcohol is activated by forming a phosphonium (B103445) intermediate, which is then displaced by bromide in an Sₙ2 reaction. masterorganicchemistry.com

Table 3: Common Methods for Converting Primary Alcohols to Alkyl Bromides

| Reagent System | Typical Conditions | Mechanism | Key Features |

|---|---|---|---|

| HBr / H₂SO₄ | Heat/reflux | Sₙ2 (for 1°), Sₙ1 possible | Economical; risk of carbocation rearrangement for 2°/3° alcohols. orgsyn.orgyoutube.com |

| PBr₃ | Pyridine or ether, often cool | Sₙ2 | Good for 1° and 2° alcohols; avoids rearrangements; inversion of configuration. masterorganicchemistry.com |

| PPh₃ / CBr₄ | CH₂Cl₂ or CH₃CN, room temp. | Sₙ2 | Mild conditions; good for sensitive substrates; inversion of configuration. organic-chemistry.org |

Derivatization from Other Precursor Functional Groups

Beyond alcohols, other functional groups can serve as precursors for bromoethyl moieties.

From Other Halides: While less common for bromide synthesis, the Finkelstein reaction can be used to exchange one halogen for another, for example, converting a more readily available alkyl chloride into an alkyl bromide using a bromide salt like NaBr in a suitable solvent like acetone. vanderbilt.edu

From Amines: A deaminative halogenation process allows for the direct conversion of primary amines to the corresponding alkyl bromides. organic-chemistry.org This method involves the formation of a carbon-centered radical from the amine, which is then trapped by a halogen atom-transfer reagent. organic-chemistry.org

From Ketones: A deacylative halogenation has been reported for the conversion of methyl ketones into alkyl bromides. organic-chemistry.org The reaction proceeds through a radical mechanism driven by the formation of a stable aromatic byproduct. organic-chemistry.org

Advanced Synthetic Strategies for Complex Branched Alkyl Bromide Architectures

The construction of complex molecules containing specific branched alkyl bromide frameworks often requires modern synthetic methods that offer high levels of control and efficiency. Transition-metal catalysis has become a powerful tool for this purpose. fiveable.me

One significant challenge is the formation of C(sp³)–C(sp³) bonds. researchgate.net Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful strategy, allowing for the coupling of two different alkyl halides. researchgate.net Recent developments have even demonstrated ligand-controlled regiodivergent alkylation, where by simply changing the ligand on the nickel catalyst, the reaction can be directed to functionalize different positions on an alkyl chain. researchgate.net This type of "chain-walking" catalysis offers unprecedented control in accessing complex branched architectures that would be difficult to synthesize otherwise. researchgate.net

Another advanced approach involves the use of organometallic reagents. beilstein-journals.org For instance, alkylzinc bromides can be readily prepared by the direct insertion of metallic zinc into the C-Br bond of an alkyl bromide. beilstein-journals.orgnih.govbeilstein-journals.org These organozinc reagents are valuable nucleophiles in multicomponent reactions, such as the Mannich reaction, to generate α-branched amines from aldehydes and amines in a single step. nih.gov The use of alkyl bromides in generating these reagents is advantageous as they are generally more stable and less costly than the corresponding alkyl iodides. nih.gov The efficiency of these reactions often depends on additives like lithium chloride (LiCl), which can form more nucleophilic organozincate complexes. beilstein-journals.orgnih.gov Such methods highlight the dual role of branched alkyl bromides as both synthetic targets and precursors to versatile organometallic reagents for further molecular construction.

Organometallic Reagent-Based Syntheses for Branched Hydrocarbons (e.g., Grignard Reactions)

Organometallic reagents are fundamental tools for carbon-carbon bond formation, providing a powerful strategy for assembling the branched hydrocarbon backbone required for this compound. msu.edubritannica.com Grignard reagents (R-Mg-X) are particularly prominent in this area due to their strong nucleophilic character and commercial availability. byjus.com

A common approach to creating a branched hydrocarbon involves the reaction of a Grignard reagent with a carbonyl compound, such as a ketone or an ester. msu.eduplymouth.ac.uk For a structure analogous to the pentadecane backbone of the target molecule, one could envision the reaction of an octylmagnesium bromide with a ketone like 2-decanone. This reaction would form a tertiary alcohol. Subsequent dehydration of this alcohol would yield a mixture of alkenes, which can then be hydrogenated to the corresponding branched alkane. plymouth.ac.uk The use of esters in Grignard reactions can also produce tertiary alcohols, often with two identical alkyl groups added. plymouth.ac.uk

The general steps for constructing a branched alkane using a Grignard-based approach are as follows:

Formation of the Grignard Reagent : An alkyl halide is reacted with magnesium metal in an ether solvent. mmcmodinagar.ac.innptel.ac.in

Nucleophilic Addition : The Grignard reagent is added to a ketone or ester, forming a magnesium alkoxide intermediate.

Hydrolysis : Acidic workup protonates the alkoxide to yield a branched tertiary alcohol. msu.edu

Dehydration and Hydrogenation : The alcohol is dehydrated to an alkene, which is then reduced (e.g., via catalytic hydrogenation) to the final saturated branched alkane. plymouth.ac.ukorganic-chemistry.org

While highly effective for creating the carbon skeleton, this method requires subsequent steps to introduce the bromoethyl functionality. The initial construction of the branched alkane, however, is a critical first phase in a multi-step synthesis. Research into the synthesis of H-branched alkanes has demonstrated the efficacy of Grignard reactions for producing the necessary tertiary alcohol precursors. plymouth.ac.uk

Table 1: Hypothetical Grignard-based Synthesis of a Branched Alkane Precursor

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 1 | 1-Bromooctane | Magnesium (Mg) | Octylmagnesium bromide | Grignard Reagent Formation | byjus.com |

| 2 | Octylmagnesium bromide | 2-Decanone | Tertiary alkoxide | Nucleophilic Addition | msu.edu |

| 3 | Tertiary alkoxide | H₃O⁺ | 7-Ethyl-7-hydroxypentadecane | Hydrolysis | plymouth.ac.uk |

| 4 | 7-Ethyl-7-hydroxypentadecane | Acid (e.g., H₂SO₄) | 7-Ethylpentadecene isomers | Dehydration | plymouth.ac.uk |

| 5 | 7-Ethylpentadecene isomers | H₂/Pd/C | 7-Ethylpentadecane | Hydrogenation | organic-chemistry.org |

Transition Metal-Catalyzed Functionalization and C-Br Bond Formation

Once a branched hydrocarbon skeleton is synthesized, the introduction of a bromine atom can be achieved through C-H functionalization. Transition metal catalysis offers a direct route to convert inert C-H bonds into C-Br bonds, though controlling the site of halogenation on a long, unactivated alkane chain is a significant challenge. nih.gov Traditional radical bromination often leads to a mixture of products due to the indiscriminate attack of bromine radicals. d-nb.infolibretexts.org

Various transition metals, including manganese, copper, and rhodium, have been employed to catalyze C-H bromination with improved selectivity. nih.govd-nb.inforsc.org These methods often rely on directing groups within the substrate to guide the catalyst to a specific C-H bond. nih.govacs.org For non-directed C-H bromination of alkanes, catalyst systems like Mn(OAc)₂/bipyridine have been developed, using N-bromosuccinimide (NBS) as the bromine source. d-nb.infonih.gov These reactions typically proceed through a radical mechanism where the metal complex facilitates the generation of a bromine radical or a substrate radical, leading to the final brominated product. For instance, a Mn(II)/bipyridine-catalyzed system has been shown to brominate unactivated aliphatic C(sp³)–H bonds in moderate to good yields. d-nb.info Similarly, Cu(II)/phenanthroline catalysts can achieve selective C-H bromination distal to a directing group. nih.govacs.org

Table 2: Examples of Transition Metal-Catalyzed C(sp³)–H Bromination

| Catalyst System | Bromine Source | Key Features | Reference |

|---|---|---|---|

| Mn(OAc)₂ / Bipyridine | NBS / TMSN₃ | Non-directed bromination of unactivated aliphatic C-H bonds. | d-nb.infonih.gov |

| Cu(II) / Phenanthroline | NBS / TMSN₃ | Directed bromination distal to an N-H directing group. | nih.govacs.org |

| Rh₂(oct)₄ | NaBr / NaOCl | Directed bromination at the γ-carbon of N-methyl sulfamate (B1201201) substrates. | rsc.org |

Photoinduced catalysis has emerged as a powerful and mild strategy for generating radicals and forming C-Br bonds. rsc.orgacs.org These methods often utilize visible light to excite a photocatalyst, which can then initiate a radical chain reaction for C-H bromination. researchgate.netrsc.org This approach avoids the need for harsh reagents or high temperatures. rsc.org

Both transition metal complexes and organic dyes can serve as photocatalysts. For example, inexpensive organic dyes like Eosin Y can catalyze the bromination of aliphatic C-H bonds using CBr₄ as the bromine source under visible light irradiation. researchgate.netrsc.org More sophisticated systems using gold or ruthenium photocatalysts have also been developed to activate unactivated bromoalkanes for C-C bond formation or to effect C-H functionalization. rsc.orgnih.govresearchgate.net

A key advantage of photoredox catalysis is the ability to achieve unique selectivity. Studies have shown that by using specific N-bromoamide reagents under visible light, it is possible to achieve site-selective bromination of unactivated aliphatic C-H bonds, sometimes favoring secondary over tertiary positions, which is contrary to typical radical reactivity. acs.orgacs.org The reaction mechanism often involves the photocatalyst generating a bromine radical or an N-centered radical, which then abstracts a hydrogen atom from the alkane substrate to form a carbon radical. asahilab.co.jp This carbon radical then reacts with a bromine source to yield the final alkyl bromide. asahilab.co.jp

A novel and powerful strategy for constructing complex carbon skeletons is the electroreductive carbofunctionalization of alkenes. nih.govorganic-chemistry.orgnih.gov This method allows for the addition of two different electrophiles across a double bond in a highly chemo- and regioselective manner under transition-metal-free conditions. acs.orgresearchgate.net

The reaction is initiated by the electrochemical reduction of an alkyl bromide to generate an alkyl radical. nih.gov This radical then adds to an alkene, creating a new carbon-centered radical intermediate. This intermediate is further reduced at the cathode to a carbanion, which can then be trapped by a second electrophile. nih.govacs.org This "radical-polar crossover" mechanism enables the formation of two new bonds, often C-C bonds, in a single operation. nih.govorganic-chemistry.org This strategy has been successfully applied to achieve anti-Markovnikov hydroalkylation, carboformylation, and carbocarboxylation of alkenes. nih.govacs.org

For the synthesis of a molecule like this compound, one could hypothetically start with an alkene such as 1-decene. An alkyl radical generated from a bromoalkane (e.g., 1-bromoheptane) could be added to the decene. The resulting carbanion could then be trapped with an electrophile containing a two-carbon unit that can be subsequently converted to a bromoethyl group, such as ethylene (B1197577) oxide followed by bromination. This approach offers a convergent route to complex branched structures from simple starting materials. nih.govresearchgate.net

Strategies for Constructing Branched Alkyl Chains with Controlled Branching Positions

Achieving regiocontrol in the synthesis of branched alkanes is crucial for preparing a specific isomer like this compound. Several strategies exist to control the position of branches on a long alkyl chain. numberanalytics.com

Use of Directing Groups : Directing groups are functional moieties that can guide a catalyst or reagent to a specific site on the molecule. numberanalytics.com In transition-metal-catalyzed C-H functionalization, a directing group can coordinate to the metal center, positioning it to act on a particular C-H bond, often at the β or γ position. nih.govnih.gov For example, N-methyl sulfamate directing groups have been used to achieve highly selective bromination at the γ-carbon position under rhodium catalysis. rsc.org After the reaction, the directing group can often be removed or converted into another functional group.

Catalyst Control : The choice of catalyst can significantly influence the regiochemical outcome of a reaction. numberanalytics.com Different catalysts can have varying steric and electronic properties that favor reaction at one site over another. For example, in the hydroformylation of alkenes, the choice of rhodium catalyst and ligands can determine whether a linear or branched aldehyde is formed. Similar principles apply to C-H functionalization, where the catalyst's ligand sphere can create a steric environment that favors attack at a less hindered C-H bond.

Substrate-Controlled Synthesis : This classic approach involves building the molecule step-by-step using reactions with well-defined regioselectivity. For instance, creating the 7-ethyl branch on a pentadecane chain could be achieved by starting with a ketone at the 7-position of a pentadecane derivative (e.g., 7-pentadecanone). Reaction with an ethyl Grignard reagent (ethylmagnesium bromide) would install the ethyl group at the desired C7 position. Subsequent dehydration and hydrogenation would yield 7-ethylpentadecane. This precursor could then be functionalized to introduce the bromoethyl group, for which a terminal alkene at the branch would be a suitable handle, achievable through controlled dehydration or other elimination strategies.

Enzymatic Catalysis : Enzymes offer unparalleled regioselectivity and stereoselectivity. mdpi.com While less common for bulk chemical synthesis, enzymes like cytochrome P450 monooxygenases can hydroxylate alkanes at specific positions. This hydroxyl group could then be elaborated into the desired bromoethyl functionality. The high bond strength of C-H bonds in linear alkanes makes them difficult to functionalize selectively with traditional chemical methods, making enzymatic catalysis an attractive, albeit specialized, alternative. mdpi.com

Mechanistic Reactivity Profiles of 7 2 Bromoethyl Pentadecane and Analogous Branched Alkyl Bromides

Nucleophilic Substitution Reactions of Branched Alkyl Bromides: Kinetic and Stereochemical Considerations

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an alkyl halide. The reactivity of branched alkyl bromides, such as 7-(2-bromoethyl)pentadecane, in these reactions is governed by a delicate interplay of electronic and steric factors, which dictate the reaction kinetics and stereochemical outcome.

Steric Effects on Reaction Rates and Pathways (S_N1 vs. S_N2)

The structure of the alkyl halide plays a pivotal role in determining whether a nucleophilic substitution reaction proceeds via a unimolecular (S_N1) or bimolecular (S_N2) pathway.

The S_N2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This mechanism is highly sensitive to steric hindrance. masterorganicchemistry.comchemistryhall.com Bulky groups around the reaction center impede the backside attack of the nucleophile, slowing down the reaction rate. pearson.comvedantu.com Consequently, the order of reactivity for alkyl halides in S_N2 reactions is primary > secondary > tertiary. vedantu.comstackexchange.com For a branched alkyl bromide like this compound, which is a secondary alkyl bromide, the S_N2 pathway is possible but will be slower than for a primary alkyl bromide due to the steric bulk of the pentadecyl chain. Neopentyl bromide, a primary alkyl bromide with significant steric hindrance near the reaction center, reacts approximately 100,000 times slower than other primary alkyl bromides in S_N2 reactions. acs.orgacs.org

The S_N1 reaction , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The stability of this carbocation is paramount to the reaction rate. aakash.ac.in Alkyl groups stabilize carbocations through inductive effects and hyperconjugation. Therefore, the order of reactivity for alkyl halides in S_N1 reactions is the opposite of S_N2: tertiary > secondary > primary. vedantu.comaakash.ac.in A secondary alkyl bromide like this compound can undergo S_N1 reactions because it can form a relatively stable secondary carbocation.

The choice between the S_N1 and S_N2 pathway is thus a competition influenced by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. aakash.ac.in Weakly basic, good nucleophiles tend to favor substitution over elimination. utdallas.edu

| Factor | S_N1 Pathway | S_N2 Pathway |

|---|---|---|

| Alkyl Halide Structure | Tertiary > Secondary | Primary > Secondary |

| Kinetics | First-order (rate = k[Alkyl Halide]) pressbooks.pubmasterorganicchemistry.com | Second-order (rate = k[Alkyl Halide][Nucleophile]) libretexts.orgpressbooks.pub |

| Intermediate | Carbocation chemistryhall.com | Pentavalent transition state quora.com |

| Stereochemistry | Racemization (mixture of retention and inversion) chemistryhall.commasterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com |

| Steric Hindrance | Less influential on rate chemistryhall.com | Significantly slows down the reaction masterorganicchemistry.com |

Reactivity of Primary, Secondary, and Tertiary Alkyl Bromides

The classification of an alkyl bromide as primary, secondary, or tertiary profoundly impacts its reactivity in nucleophilic substitution reactions. fiveable.me

Primary alkyl bromides , having the bromine atom attached to a carbon bonded to only one other carbon, are the most reactive in S_N2 reactions due to minimal steric hindrance. pearson.comstackexchange.com They are the least reactive in S_N1 reactions because they would form a highly unstable primary carbocation. vedantu.com

Secondary alkyl bromides , such as this compound, are at a crossroads. They are less reactive than primary halides in S_N2 reactions due to increased steric hindrance but more reactive than tertiary halides. vedantu.com Conversely, they are more reactive than primary halides in S_N1 reactions because they can form a more stable secondary carbocation. vedantu.com The specific reaction conditions will often determine which pathway predominates.

Tertiary alkyl bromides are the least reactive in S_N2 reactions due to severe steric hindrance. vedantu.comquora.com However, they are the most reactive in S_N1 reactions because they form the most stable tertiary carbocations. vedantu.com

Elimination Reactions of Branched Alkyl Bromides: Regio- and Chemoselective Control

In addition to substitution, branched alkyl bromides can undergo elimination reactions to form alkenes. These reactions are often in competition with nucleophilic substitution and are highly dependent on the reaction conditions and the structure of the substrate.

Regioselectivity in Alkene Formation (Saytzeff vs. Hofmann Pathways)

When an alkyl halide has more than one type of β-hydrogen, elimination can lead to the formation of constitutional isomers. The regioselectivity of this process is generally governed by two empirical rules: the Saytzeff (or Zaitsev) rule and the Hofmann rule.

The Saytzeff rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. geeksforgeeks.org This is the typical outcome for many elimination reactions, especially when using small, strong bases. msu.edu

The Hofmann rule , on the other hand, predicts that the least substituted alkene will be the major product. geeksforgeeks.orgchemistnotes.com This outcome is favored when there is significant steric hindrance, either in the substrate or in the base used for the elimination. chemistnotes.comwikipedia.org For example, using a bulky base like potassium tert-butoxide often leads to the Hofmann product because it is sterically easier for the base to abstract a less hindered proton. wikipedia.orgedurev.in

For a branched alkyl bromide like this compound, elimination can occur towards the ethyl chain or the pentadecyl chain. The use of a small base like sodium ethoxide would likely favor the more substituted Saytzeff product, while a bulky base like potassium tert-butoxide would favor the less substituted Hofmann product.

| Factor | Favors Saytzeff Product (More Substituted Alkene) | Favors Hofmann Product (Less Substituted Alkene) |

|---|---|---|

| Base | Small, strong bases (e.g., NaOEt, KOH) msu.edu | Bulky, sterically hindered bases (e.g., KOC(CH₃)₃) wikipedia.orgedurev.in |

| Substrate | Less sterically hindered substrates | Sterically hindered substrates chemistnotes.com |

| Leaving Group | Good leaving groups (Br, I, Cl) | Poor, bulky leaving groups (e.g., NR₃⁺) wikipedia.org |

| Stability of Product | Thermodynamically more stable geeksforgeeks.org | Thermodynamically less stable edurev.in |

Photoinduced and Ligand-Controlled Chemoselective Elimination

Recent advancements have led to the development of novel methods for the elimination of alkyl halides under mild conditions. Photoinduced reactions, often utilizing a photocatalyst, provide an alternative pathway for these transformations. rsc.org

Visible-light-induced, palladium-catalyzed elimination of primary alkyl bromides has been shown to be a highly efficient method for synthesizing terminal olefins. acs.orgnih.gov This method exhibits remarkable regioselectivity and can suppress undesired side reactions. acs.org A key feature of this approach is its chemoselectivity, favoring the elimination of primary alkyl bromides while leaving secondary and tertiary alkyl bromides intact. acs.org This allows for the selective formation of terminal olefins in complex molecules. Mechanistic studies suggest that these reactions can proceed through a single-electron photoredox catalytic system. researchgate.net

Organometallic Transformations Utilizing the Bromoethyl Moiety of Branched Alkyl Bromides

The bromoethyl group in compounds like this compound is a versatile handle for a variety of organometallic transformations, enabling the formation of new carbon-carbon bonds.

One of the most common applications is the formation of Grignard reagents . libretexts.org By reacting the alkyl bromide with magnesium metal in an ether solvent, an organomagnesium halide (R-MgBr) is formed. mnstate.edubyjus.com This reagent is a potent nucleophile and a strong base, reacting with a wide range of electrophiles, including aldehydes, ketones, and esters. masterorganicchemistry.com The formation of the Grignard reagent from a branched alkyl bromide like this compound would proceed, although the reactivity might be influenced by steric factors.

Organocuprates , another important class of organometallic reagents, can be prepared from alkyl halides. These reagents, often in the form of lithium dialkylcuprates (R₂CuLi), are particularly useful for coupling reactions with other alkyl, aryl, or vinyl halides. nptel.ac.in While primary and secondary alkyl groups can be coupled in good yields, tertiary alkyl groups often prove more challenging. cam.ac.uk Organocuprates are generally considered soft nucleophiles and are effective for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds. mmcmodinagar.ac.in The reaction of organocuprates with sterically hindered alkyl halides can be successful, sometimes requiring one of the coupling partners to be used in excess. cam.ac.uk

Preparation and Reactivity of Organomagnesium and Organozinc Reagents from Branched Alkyl Bromides

The generation of organometallic reagents from sterically hindered alkyl bromides, such as this compound, is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.

Organomagnesium Reagents (Grignard Reagents): The formation of Grignard reagents from secondary and tertiary alkyl bromides can be challenging. However, the use of highly activated magnesium, often referred to as Rieke magnesium, can facilitate the oxidative addition to the carbon-bromine bond. unl.edu Alternatively, the presence of additives like lithium chloride (LiCl) can enhance the reactivity of magnesium and promote the formation of these valuable reagents. researchgate.net Once formed, these branched alkyl Grignard reagents can participate in a variety of coupling reactions. For instance, they can be used in cobalt-catalyzed cross-coupling reactions with other alkyl halides. acs.org

Organozinc Reagents: Similar to Grignard reagents, the direct synthesis of organozinc reagents from secondary and tertiary alkyl bromides is achievable, particularly with the use of highly reactive Rieke zinc. unl.eduacs.org These resulting alkylzinc bromides are versatile intermediates. They have been shown to undergo copper-catalyzed conjugate additions, cross-coupling with acid chlorides, and carbocupration of activated alkynes. acs.org The direct insertion of zinc dust into the C-Br bond of alkyl bromides, facilitated by LiCl, is an effective method for preparing heteroleptic organozinc compounds. beilstein-journals.orgnih.gov These reagents have proven useful in multicomponent reactions, such as the Mannich reaction, for the synthesis of α-branched amines. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org Interestingly, the reactivity of these organozinc reagents can be influenced by the solvent system; in THF with LiCl, primary organozinc bromides have shown higher reactivity than their secondary counterparts, a reversal of what is observed with organozinc iodides in acetonitrile. beilstein-journals.orgnih.gov

A study on the preparation of functionalized alkylzinc halides from alkyl bromides using magnesium, zinc chloride, and lithium chloride demonstrated that various functional groups could be tolerated in the starting alkyl bromide, leading to the smooth formation of the corresponding alkylzinc reagent. researchgate.net

Table 1: Preparation of Organozinc Reagents from Alkyl Bromides This table is interactive. Click on the headers to sort the data.

| Alkyl Bromide Type | Reagents | Solvent | Key Findings | Citation |

|---|---|---|---|---|

| Secondary and Tertiary | Rieke Zinc | Not Specified | High yield of alkylzinc bromides. unl.eduacs.org | unl.eduacs.org |

| Primary, Secondary, and Tertiary | Zinc dust, LiCl | THF or 2-MeTHF | Essential role of LiCl for efficiency in subsequent reactions. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Functionalized | Mg, ZnCl2, LiCl | Not Specified | Smooth conversion to functionalized alkylzinc reagents. researchgate.net | researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille) with Branched Alkyl Bromides as Substrates

Branched alkyl bromides are valuable substrates in a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds.

Suzuki Coupling: Significant progress has been made in the Suzuki-Miyaura coupling of unactivated secondary alkyl bromides. acs.orgnih.gov Nickel-based catalyst systems, often employing specific ligands like bathophenanthroline (B157979) or 1,2-diamines, have proven effective. acs.orgorganic-chemistry.orgnih.gov These reactions can be conducted under relatively mild conditions and tolerate a range of functional groups. organic-chemistry.orgscispace.com For instance, a catalyst system of Ni(cod)₂/bathophenanthroline has been used to couple secondary alkyl bromides with arylboronic acids. acs.org Another effective system for alkyl-alkyl Suzuki couplings at room temperature utilizes NiCl₂·glyme with trans-N,N'-dimethyl-1,2-cyclohexanediamine as a ligand. organic-chemistry.orgnih.gov This method is applicable to a variety of cyclic and acyclic secondary alkyl bromides and is compatible with functional groups like ethers, carbamates, and esters. organic-chemistry.orgscispace.com

Heck Reaction: The Heck reaction, which typically involves the coupling of an unsaturated halide with an alkene, has also been extended to include alkyl halides. nih.govrsc.orgresearchgate.net While the classical Heck reaction often employs palladium catalysts, nickel and cobalt-based systems have also been developed for alkyl Heck-type reactions. nih.gov These reactions can sometimes proceed through a hybrid organometallic-radical mechanism. nih.gov The intramolecular Heck reaction of substrates containing a bromoethyl group can be a powerful method for constructing cyclic structures. libretexts.org

Stille Coupling: While less commonly reported for branched alkyl bromides compared to Suzuki and Heck reactions, Stille couplings, which utilize organotin reagents, are a viable option for forming carbon-carbon bonds. The principles of oxidative addition of the alkyl bromide to a palladium(0) complex, followed by transmetalation with the organostannane and reductive elimination, would apply.

Table 2: Cross-Coupling Reactions of Branched Alkyl Bromides This table is interactive. Click on the headers to sort the data.

| Reaction Type | Catalyst System | Key Features | Citation |

|---|---|---|---|

| Suzuki Coupling | Ni(cod)₂ / bathophenanthroline | Couples unactivated secondary alkyl bromides with arylboronic acids. acs.org | acs.org |

| Suzuki Coupling | NiCl₂·glyme / 1,2-diamine ligand | Effective for alkyl-alkyl couplings at room temperature; tolerates various functional groups. organic-chemistry.orgnih.govscispace.com | organic-chemistry.orgnih.govscispace.com |

| Heck Reaction | Pd, Ni, or Co-based catalysts | Can proceed via a hybrid organometallic-radical mechanism; useful for forming cyclic structures intramolecularly. nih.govlibretexts.org | nih.govlibretexts.org |

Reductive Alkyl-Alkyl Coupling and Carbofunctionalization

Reductive cross-coupling and carbofunctionalization reactions offer powerful strategies for the formation of C(sp³)–C(sp³) bonds from readily available alkyl halides.

Reductive Alkyl-Alkyl Coupling: Nickel-catalyzed reductive cross-coupling has emerged as a prominent method for linking two different alkyl electrophiles. acs.orgresearchgate.net These reactions often employ a stoichiometric reductant, such as zinc dust. rsc.orgnih.gov A notable advancement is the development of migratory cross-coupling reactions, where the metal catalyst can "walk" along the carbon chain of one or both coupling partners before forming the C-C bond, allowing for the synthesis of products that would be difficult to access directly. rsc.orgnih.gov This strategy has been successfully applied to the coupling of primary and secondary alkyl bromides to form 2°–2° carbon–carbon bonds. rsc.orgnih.gov Cobalt-catalyzed systems have also been developed for the cross-coupling of alkyl halides with Grignard reagents, including sterically hindered tertiary alkyl Grignards, to construct quaternary carbon centers. acs.org

Carbofunctionalization: This class of reactions involves the addition of a carbon-based fragment and another functional group across a double bond. Electroreductive carbofunctionalization of alkenes with alkyl bromides provides a versatile route to difunctionalized products. nih.govorganic-chemistry.org This process typically involves the initial electrochemical reduction of the alkyl bromide to generate an alkyl radical. This radical then adds to an alkene, and the resulting radical intermediate is further reduced to a carbanion, which can be trapped by an electrophile. nih.gov This radical-polar crossover mechanism allows for reactions such as carboformylation and carbocarboxylation. nih.govorganic-chemistry.org

Radical Reaction Pathways in Branched Alkyl Bromide Chemistry

The carbon-bromine bond in branched alkyl bromides can be activated to generate alkyl radicals, which are key intermediates in a variety of useful transformations.

Photoinduced Single-Electron Activation of C-Br Bonds

Visible-light photoredox catalysis has become a powerful tool for the generation of radicals under mild conditions. acs.org The C-Br bond in alkyl bromides can be cleaved through a single-electron transfer (SET) process initiated by a photoexcited catalyst. acs.orgnih.gov Donor-acceptor molecules, such as certain pyridine-based structures, have been developed as effective photocatalysts for the direct reductive cleavage of C-Br bonds in secondary and tertiary aliphatic bromides. acs.orgnih.gov Mechanistic studies suggest that these reactions can proceed through the formation of a complex between the photocatalyst and the alkyl bromide, which upon excitation, leads to the cleavage of the C-Br bond. acs.org In some cases, a dual catalytic system can be employed, where one catalyst facilitates an in situ halogen exchange (e.g., bromide to iodide) to generate a more easily reducible species for the photocatalyst. acs.org

Hydrogen Atom Transfer (HAT) Processes and Their Role in Reactivity

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted from a substrate by a radical species. In the context of branched alkyl bromide chemistry, HAT can play a role in several ways. While the direct generation of an alkyl radical from an alkyl bromide does not involve HAT, subsequent reactions of this radical or other species in the reaction mixture can involve HAT steps.

For example, in some complex catalytic cycles, a radical generated elsewhere in the system can act as a HAT agent to abstract a hydrogen from a C-H bond, generating a new carbon-centered radical. beilstein-journals.orgrsc.orgrsc.orgprinceton.edu This new radical can then participate in coupling reactions. The selectivity of HAT processes is often governed by the polarity of the abstracting radical and the C-H bond, a concept known as polarity matching. princeton.edu Electrophilic radicals tend to abstract hydrogen from electron-rich (hydridic) C-H bonds. princeton.edu

It is important to note that in some migratory cross-coupling reactions of alkyl bromides, mechanistic studies have shown that the process does not involve the formation of an alkyl radical followed by a 1,n-hydrogen atom transfer. rsc.orgnih.gov Instead, the metal catalyst itself migrates along the carbon chain. rsc.orgnih.gov

Synthetic Utility of Bromoethyl Groups in Diverse Functional Group Interconversions

The bromoethyl group, as present in this compound, is a versatile functional handle that can be transformed into a wide array of other functional groups through various reactions.

The primary reactivity of the bromoethyl group stems from the electrophilic nature of the carbon atom attached to the bromine. This makes it susceptible to nucleophilic substitution reactions . evitachem.combloomtechz.combloomtechz.comvulcanchem.com A wide range of nucleophiles can displace the bromide ion, allowing for the introduction of functionalities such as amines, alcohols, ethers, thiols, and cyanides. These reactions typically proceed via an SN2 mechanism, especially for primary halides like the bromoethyl group. bloomtechz.combloomtechz.com

The bromoethyl group can also undergo elimination reactions , typically in the presence of a strong, non-nucleophilic base, to form a vinyl group. bloomtechz.com This transformation is a valuable method for introducing unsaturation into a molecule.

Furthermore, the bromoethyl group can be used to form organometallic reagents , as discussed in section 3.3.1. Conversion to a Grignard or organozinc reagent transforms the electrophilic carbon into a nucleophilic one, opening up a different set of synthetic possibilities, such as addition to carbonyls or participation in cross-coupling reactions. bloomtechz.com

Advanced Mechanistic Investigations and Computational Modeling

Experimental Approaches to Reaction Mechanism Elucidation in Branched Bromoalkanes

Experimental techniques remain at the forefront of mechanistic investigations, offering tangible data on the course of chemical reactions. For branched bromoalkanes such as 7-(2-Bromoethyl)pentadecane, several key experimental approaches are utilized to unravel their reaction mechanisms. ijrpr.com

Kinetic Analysis for Rate-Determining Step Identification

Kinetic analysis is a powerful tool for determining the molecularity of the rate-determining step in a reaction, which is a cornerstone of mechanistic elucidation. libretexts.orgchemicalnote.com Nucleophilic substitution reactions of alkyl halides, for instance, can proceed through two primary mechanisms: the unimolecular (S\textsubscript{N}1) and the bimolecular (S\textsubscript{N}2) pathways. libretexts.org

In an S\textsubscript{N}1 reaction, the rate-determining step is the unimolecular dissociation of the alkyl halide to form a carbocation intermediate. ucl.ac.uk Consequently, the reaction rate is dependent only on the concentration of the alkyl halide. For an S\textsubscript{N}2 reaction, the rate is determined by a single concerted step involving both the alkyl halide and the nucleophile, making it a bimolecular process. chemicalnote.comlibretexts.org The rate of reaction for this compound, a secondary bromoalkane, can be influenced by the steric hindrance around the reaction center and the stability of the potential carbocation intermediate. masterorganicchemistry.com

To distinguish between these pathways, a series of kinetic experiments can be designed. By systematically varying the concentrations of the substrate (this compound) and the nucleophile, and measuring the initial reaction rates, a rate law can be established.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10\textsuperscript{-5} |

| 2 | 0.2 | 0.1 | 2.0 x 10\textsuperscript{-5} |

| 3 | 0.1 | 0.2 | 2.0 x 10\textsuperscript{-5} |

| 4 | 0.2 | 0.2 | 4.0 x 10\textsuperscript{-5} |

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution Reaction of this compound. This illustrative data suggests a second-order rate law, Rate = k[Substrate][Nucleophile], which is characteristic of an S\textsubscript{N}2 mechanism. Doubling the concentration of either reactant doubles the rate, and doubling both quadruples it.

Isotope Labeling Studies to Probe Bond Cleavage and Formation

Isotope labeling is a sophisticated technique used to trace the fate of specific atoms during a chemical reaction, providing invaluable information about bond-breaking and bond-forming processes. ijrpr.comresearchgate.net A key application in the study of bromoalkane reaction mechanisms is the kinetic isotope effect (KIE), where the rate of a reaction is compared when an atom at or near the reaction site is replaced with one of its heavier isotopes. mdpi.com

For instance, substituting a hydrogen atom with deuterium (B1214612) (a heavy isotope of hydrogen) at the carbon bearing the bromine in this compound can help differentiate between S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms. In an S\textsubscript{N}2 reaction, the C-H bond is not broken in the rate-determining step, and a small "inverse" KIE (k\textsubscript{H}/k\textsubscript{D} < 1) is often observed due to changes in vibrational frequencies in the transition state. Conversely, in an E2 elimination reaction, which often competes with substitution, a large "primary" KIE (k\textsubscript{H}/k\textsubscript{D} > 2) is expected because the C-H bond is broken in the rate-determining step. libretexts.orglibretexts.orgprinceton.edu

| Reaction Type | Position of Isotopic Label | Typical k\textsubscript{H}/k\textsubscript{D} Value | Interpretation |

| S\textsubscript{N}1 | α-carbon | ~1.0-1.15 | Small normal effect due to rehybridization from sp³ to sp². |

| S\textsubscript{N}2 | α-carbon | ~0.95-1.05 | Small inverse to normal effect, sensitive to transition state structure. |

| E2 | β-carbon | ~2-8 | Large primary KIE as the C-H bond is broken in the rate-determining step. libretexts.orgprinceton.edu |

Table 2: Typical Deuterium Kinetic Isotope Effects in Alkyl Halide Reactions. These values provide a basis for interpreting experimental results for reactions of this compound and distinguishing between possible mechanistic pathways.

Characterization of Reactive Intermediates

The direct detection and characterization of reactive intermediates, such as carbocations, provide compelling evidence for a proposed reaction mechanism. dalalinstitute.com For branched bromoalkanes that may undergo S\textsubscript{N}1 reactions, the formation of a carbocation is a key step. ucl.ac.uk Due to their high reactivity and short lifetimes, specialized techniques are often required for their observation.

One powerful method involves conducting the reaction in superacid media at low temperatures. nobelprize.org Superacids can protonate even weak bases and stabilize carbocations, allowing for their characterization by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nobelprize.orgegyankosh.ac.in For this compound, this could potentially allow for the direct observation of the secondary carbocation formed upon ionization.

Another approach is the use of trapping experiments. In this method, a highly reactive species, known as a trap, is added to the reaction mixture to intercept and react with the intermediate. The identification of the product formed from the trapping of the intermediate provides strong evidence for its existence.

Computational Chemistry for Energetics, Structures, and Reactivity of Branched Alkyl Bromides

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone. ijrpr.com For branched alkyl bromides like this compound, computational methods can be used to model reaction pathways, determine the structures and energies of reactants, transition states, and intermediates, and analyze the factors that control reactivity.

Density Functional Theory (DFT) Calculations for Transition State Analysis and Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. sciforum.netosti.gov It offers a good balance between accuracy and computational cost, making it suitable for studying the complex reaction pathways of molecules like this compound.

DFT calculations can be used to locate and characterize the transition state structures for S\textsubscript{N}1 and S\textsubscript{N}2 reactions. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. researchgate.net Furthermore, the calculated activation energy (the energy difference between the reactants and the transition state) can be used to predict reaction rates and compare the feasibility of different mechanistic pathways. uniovi.es

| Parameter | S\textsubscript{N}1 Pathway (Hypothetical) | S\textsubscript{N}2 Pathway (Hypothetical) |

| Transition State Geometry | C-Br bond significantly elongated; planar or near-planar carbocation character. | Trigonal bipyramidal geometry at the central carbon; partial C-Br and C-Nucleophile bonds. researchgate.net |

| Calculated Activation Energy (kcal/mol) | Higher, due to the energy required to form a carbocation. | Lower, for a concerted process with a strong nucleophile. |

| Reaction Intermediates | Distinct carbocation intermediate. | No stable intermediate. |

Table 3: Illustrative DFT Calculation Results for Nucleophilic Substitution on a Secondary Bromoalkane. This table conceptualizes the type of data that can be obtained from DFT calculations to differentiate between S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms for a compound like this compound.

Molecular Dynamics Simulations for Conformational Analysis of Long-Chain Branched Systems

For a long-chain molecule like this compound, its conformational flexibility can significantly influence its reactivity. The various spatial arrangements of the alkyl chain can affect the accessibility of the reaction center to a nucleophile and the stability of transition states. Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of such molecules. electronicsandbooks.comaip.org

Theoretical Studies of Non-Covalent Interactions and Weakly Bound Complexes Involving Alkyl Halides

The study of non-covalent interactions (NCIs) is crucial for understanding the condensed-phase behavior, molecular recognition, and crystal engineering of alkyl halides like this compound. mdpi.com These weak forces, although individually less energetic than covalent bonds, collectively govern the physical properties and supramolecular assembly of molecules. scielo.org.mx For long-chain, branched alkyl halides, van der Waals forces, particularly London dispersion forces, are the predominant NCIs, arising from transient fluctuations in electron density. However, the presence of the bromine atom introduces the possibility of more specific and directional interactions, most notably halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). nih.gov This occurs due to the formation of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the C-Br covalent bond. Computational chemistry provides essential tools for investigating these interactions, which are often challenging to isolate experimentally. researchgate.net Quantum chemical calculations can model and quantify the strength and geometry of weakly bound complexes, such as dimers of this compound or its complexes with solvent molecules or other nucleophiles. scielo.org.mx

Methods like Density Functional Theory (DFT), particularly with functionals that account for dispersion, and high-level ab initio methods like Coupled Cluster theory (e.g., CCSD(T)), are employed to calculate the interaction energies and geometries of these complexes. rsc.org The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are computational analysis techniques used to visualize and characterize these weak interactions based on the electron density and its derivatives. jussieu.fr These studies help elucidate how the long pentadecyl chain and the ethyl bromide moiety of a molecule like this compound would influence its packing in the solid state and its interactions in solution. mdpi.com

The table below summarizes key non-covalent interactions relevant to alkyl halides and the computational methods used to study them.

| Interaction Type | Description | Typical Computational Methods |

| Van der Waals Forces | Weak, non-specific attractions/repulsions between transient dipoles (London dispersion) and permanent dipoles. Dominant in nonpolar alkyl chains. | DFT with dispersion corrections (e.g., DFT-D3), Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD(T)). |

| Halogen Bonding | A directional interaction between the electropositive region (σ-hole) on a halogen atom and a nucleophile (e.g., lone pair on O, N, or another Br). | DFT, MP2, CCSD(T), Electrostatic Potential (ESP) mapping to visualize σ-holes. |

| Hydrogen Bonding | Weak hydrogen bonds (e.g., C-H···Br) can occur, where a C-H bond acts as the donor and the bromine atom as the acceptor. | QTAIM analysis, NCI index plots, DFT, MP2. |

Theoretical Frameworks for Structure-Reactivity Relationships in Branched Alkyl Bromides

Understanding the relationship between the molecular structure of a branched alkyl bromide, such as this compound, and its chemical reactivity is fundamental to predicting its behavior in chemical reactions. Theoretical frameworks provide the models to quantify this relationship, primarily through computational chemistry and quantitative structure-activity relationship (QSAR) models. nih.govscienceforecastoa.com

One of the core theoretical models is the Activated Complex Theory , which relates the rate of a reaction to the free energy of activation (ΔG*). dalalinstitute.com Computational methods, such as DFT, are used to map the potential energy surface of a reaction, locating the transition state structure and calculating its energy relative to the reactants. smu.edu For a branched alkyl bromide, this allows for the direct comparison of activation barriers for competing reaction pathways, such as nucleophilic substitution (SN2) and elimination (E2). researchgate.net The structure of the alkyl bromide is a key determinant of these barriers; for instance, increased steric hindrance near the reaction center, a characteristic of branched alkanes, typically raises the activation energy for the SN2 pathway, making it less favorable. oregonstate.edu

Quantitative Structure-Activity Relationship (QSAR) models offer a complementary, data-driven approach. mdpi.com QSAR establishes a mathematical correlation between a set of molecular descriptors (numerical representations of chemical structure) and an observed property, such as reaction rate or biological activity. scienceforecastoa.com For a series of branched alkyl bromides, these descriptors can quantify steric, electronic, and topological features. nih.gov

The general form of a linear QSAR model is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where Dᵢ are the molecular descriptors and cᵢ are coefficients determined through regression analysis. scienceforecastoa.com

For a branched alkyl bromide like this compound, relevant descriptors might include:

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameter, Es) that quantify the bulkiness around the C-Br bond. Chain branching generally increases steric hindrance. scienceforecastoa.com

Electronic Descriptors: Partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). The electronegativity of the bromine atom creates a partial positive charge on the adjacent carbon, influencing its susceptibility to nucleophilic attack.

Topological Descriptors: Branching indices (e.g., Randić index) and connectivity indices that describe the size, shape, and degree of branching in the carbon skeleton.

The following table illustrates hypothetical descriptors for a QSAR model aimed at predicting the relative reaction rate for a substitution reaction involving branched alkyl bromides.

| Compound | Branching Index (Hypothetical) | Steric Parameter (Eₛ, relative) | Calculated Dipole Moment (Debye) | Predicted Relative Rate (k_rel) |

| 1-Bromopentane | 2.00 | 1.00 | 2.15 | 100 |

| 2-Bromopentane | 2.41 | 1.52 | 2.20 | 25 |

| 3-Bromopentane | 2.41 | 1.65 | 2.21 | 20 |

| This compound | 6.85 | 1.15 (at C1 of ethyl) | 2.10 | High (Primary Halide) |

| tert-Butyl bromide | 3.00 | 2.78 | 2.25 | <1 (Hindered) |

This QSAR approach allows for the in silico prediction of reactivity for new or untested branched alkyl bromides based on their computed structural descriptors, providing a powerful tool for chemical design and assessment. nih.gov

Spectroscopic Characterization Methodologies for Branched Alkyl Bromides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Branched Alkyl Bromide Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C NMR are the foundational techniques for mapping the carbon skeleton and identifying the position of the halogen substituent in branched alkyl bromides.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the number of neighboring protons. In a branched alkyl bromide like 7-(2-Bromoethyl)pentadecane, the presence of the electronegative bromine atom causes a significant downfield shift for adjacent protons. Protons on the carbon directly bonded to the bromine atom (R-CH₂-Br) typically resonate in the range of 3.4-3.6 ppm. uwimona.edu.jm The long pentadecane (B166386) chain produces a large, complex signal in the characteristic alkyl region (0.8-1.7 ppm), while the terminal methyl groups will appear as triplets around 0.8-1.0 ppm. uwimona.edu.jm The position of the branch and the bromoethyl group can be confirmed by analyzing the chemical shifts and splitting patterns (multiplicity) of the methine (CH) and methylene (CH₂) groups adjacent to these features, following the n+1 rule. quora.comvanderbilt.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom directly attached to the bromine (C-Br) is deshielded and its signal is shifted downfield, typically appearing in the 25-40 ppm range. The numerous other carbons of the pentadecane backbone appear in the standard alkane region of approximately 10-50 ppm. uwimona.edu.jm The specific chemical shift of the carbon at the branch point (C7) and the carbons within the bromoethyl group provides definitive evidence for the location of these substituents along the main chain.

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Expected Signals for this compound |

| ¹H | 3.4 - 3.6 | Protons on the carbon bonded to bromine (-CH₂Br) |

| ¹H | 1.4 - 1.7 | Methine proton at the branch point (C7) |

| ¹H | 1.2 - 1.4 | Methylene protons of the long alkyl chain (-CH₂-) |

| ¹H | 0.8 - 1.0 | Terminal methyl protons (-CH₃) |

| ¹³C | 25 - 40 | Carbon atom bonded to bromine (-CH₂Br) |

| ¹³C | 30 - 50 | Carbons at and near the branch point |

| ¹³C | 10 - 35 | Carbons of the long alkyl chain |

For unambiguous structural assignment of complex molecules with multiple stereocenters or significant conformational flexibility, advanced two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons on adjacent carbons (²J and ³J couplings). For this compound, COSY is crucial for tracing the connectivity of the entire carbon backbone, connecting the signals from the bromoethyl group to the methine proton at the C7 branch point and extending out to the terminal methyl groups. longdom.orgipb.pt

Heteronuclear Correlation (HSQC/HMQC): Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate the chemical shifts of protons directly to the carbons they are attached to. This technique confirms the assignments made in the 1D spectra, for instance, definitively linking the proton signal at ~3.5 ppm to the carbon signal at ~33 ppm, confirming the -CH₂Br group.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is invaluable for identifying quaternary carbons and piecing together molecular fragments. It can establish the critical connection between the protons on the ethyl part of the bromoethyl group and the C7 carbon of the pentadecane chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, regardless of their bonding connectivity. diva-portal.org NOESY experiments are essential for determining stereochemistry and can also be used to study the conformational dynamics of flexible molecules by observing how molecular conformations change under varying conditions. longdom.orgipb.pt

Mass Spectrometry (MS) for Fragmentation Pathway Analysis in Branched Alkyl Bromides

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers significant structural information.

For alkyl bromides, the most distinctive feature in a mass spectrum is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal abundance. This is due to the natural isotopic distribution of bromine, which exists as ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. libretexts.orgjove.comyoutube.com This characteristic doublet is a clear indicator of a bromine-containing fragment.

The fragmentation of branched alkyl bromides is governed by the stability of the resulting carbocations. Common fragmentation pathways include:

Heterolytic C-Br Cleavage: The most common initial fragmentation is the breaking of the carbon-bromine bond, where the bromine atom leaves as a radical, and the alkyl portion forms a carbocation. The mass spectrometer detects the charged carbocation. jove.comyoutube.comyoutube.com

Cleavage at Branch Points: Fragmentation is often favored at branching points in the carbon chain due to the formation of more stable secondary or tertiary carbocations. For this compound, cleavage on either side of the C7 carbon is expected to produce significant fragment ions.

Alkane Chain Fragmentation: The long alkyl chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 amu, corresponding to the loss of successive CH₂ groups.

Rearrangements: Long-chain alkyl halides can sometimes undergo rearrangement to form cyclic halonium ions, leading to unique fragmentation patterns. youtube.com

| Ion Type | Description | Significance for this compound |

| [M]⁺ and [M+2]⁺ | Molecular ion peaks | Confirms molecular weight and presence of one bromine atom. |

| [M-Br]⁺ | Loss of a bromine radical | Indicates the mass of the entire carbon skeleton. |

| [CₙH₂ₙ₊₁]⁺ | Fragments from the alkyl chain | Cleavage at the C7 branch point would yield characteristic carbocation fragments. |

Gas chromatography-mass spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov This hyphenated technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like branched alkyl bromides, especially in complex mixtures or for the differentiation of isomers. researchgate.netshimadzu.com

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where different compounds are separated based on their boiling points and affinity for the GC column's stationary phase. Isomers, such as different positional isomers of bromoethyl-pentadecane, will typically have distinct retention times. unl.edu As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the positive identification of each component in the mixture. The use of retention indices (KI) in gas chromatography can further aid in the reliable identification of specific methyl-branched and other substituted alkanes. unl.edu

Vibrational Spectroscopy (IR) for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. youtube.commasterorganicchemistry.com It is a rapid and effective method for identifying the functional groups present in a molecule.

For an alkyl bromide, the spectrum is typically dominated by features of the alkane backbone. However, specific vibrations associated with the carbon-bromine bond provide key diagnostic information.

C-H Stretch: Strong, sharp absorptions in the 3000-2850 cm⁻¹ region are characteristic of C-H stretching in the methyl and methylene groups of the pentadecane chain. libretexts.org

C-H Bend/Wag: Absorptions between 1470-1350 cm⁻¹ correspond to various C-H bending vibrations. libretexts.org A C-H wagging vibration for the methylene group attached to the bromine (-CH₂Br) can often be observed in the 1300-1150 cm⁻¹ range. orgchemboulder.comorgchemboulder.comscribd.com

C-Br Stretch: The most direct evidence for the alkyl bromide functional group is the C-Br stretching vibration. This absorption occurs at low frequencies, typically in the 690-515 cm⁻¹ range. libretexts.orgorgchemboulder.comscribd.comquora.com This region of the IR spectrum is known as the fingerprint region and can contain many other overlapping signals, sometimes making unambiguous assignment challenging based on this peak alone. libretexts.orgorgchemboulder.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| C-H Stretch | 3000 - 2850 | Alkane (CH₂, CH₃) |

| C-H Bend | 1470 - 1350 | Alkane (CH₂, CH₃) |

| C-H Wag | 1300 - 1150 | -CH₂Br |

| C-Br Stretch | 690 - 515 | Alkyl Bromide |

Advanced Spectroscopic Studies of Non-Covalent Interactions and Molecular Adducts of Alkyl Halides

Alkyl halides, including branched bromides, can participate in a range of non-covalent interactions that are crucial in supramolecular chemistry and materials science. The most significant of these is halogen bonding, a highly directional interaction where the electropositive region on the halogen atom (the σ-hole) acts as a Lewis acid to interact with a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom, or another halogen). beilstein-journals.org

The study of these weak interactions requires advanced spectroscopic and analytical methods:

Vibrational Spectroscopy (IR/Raman): The formation of a halogen bond can perturb the vibrational modes of the molecule. A shift in the C-Br stretching frequency in the IR or Raman spectrum upon co-crystallization or complexation with a halogen bond acceptor provides direct evidence of the interaction. researchgate.net

Mass Spectrometry: Electrospray ionization (ESI) and other soft ionization mass spectrometry techniques can be used to detect and study non-covalently bound molecular adducts and supramolecular complexes in the gas phase. rsc.org

X-ray Crystallography: While not a spectroscopic technique in the traditional sense, single-crystal X-ray diffraction provides the most definitive evidence of non-covalent interactions in the solid state. It allows for the precise measurement of intermolecular distances and angles, confirming the presence and geometry of halogen bonds and other interactions like van der Waals forces. Hirshfeld surface analysis can then be used to visualize and quantify the various intermolecular contacts. researchgate.net

Computational Studies: Density Functional Theory (DFT) and other computational methods are often used in conjunction with spectroscopic data to calculate the energies and geometries of non-covalent interactions, providing deeper insight into their nature and strength. mdpi.com

These studies reveal how molecules like this compound can self-assemble or interact with other molecules to form ordered supramolecular structures. mdpi.comsmolecule.com

Chemometric Approaches in Spectroscopic Data Interpretation for Complex Chemical Systems

The analysis of complex chemical systems, such as reaction mixtures during the synthesis of branched alkyl bromides or environmental samples, presents significant challenges for spectroscopic techniques. Raw spectroscopic data, whether from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS), is often high-dimensional and contains overlapping signals from multiple components, making direct interpretation difficult. spectroscopyonline.com Chemometrics, the application of mathematical and statistical methods to chemical data, provides powerful tools to extract meaningful qualitative and quantitative information from such complex datasets. felixinstruments.comresearchgate.net These methods are essential for resolving convoluted spectra, identifying patterns, and building predictive models without the need for complete physical separation of the components. spectroscopyonline.comnih.gov

Principal Component Analysis (PCA) for Exploratory Data Analysis

Principal Component Analysis (PCA) is a cornerstone of chemometric analysis, primarily used for unsupervised data exploration and dimensionality reduction. researchgate.netspectroscopyeurope.com When analyzing a complex system that may contain this compound along with starting materials, solvents, and byproducts, PCA can reorganize the vast information from spectroscopic measurements into a few new variables called Principal Components (PCs). spectroscopyeurope.com These PCs capture the majority of the variability in the data, allowing for the visualization of patterns, trends, or outliers in a simplified graphical form. spectroscopyeurope.com

For instance, in a synthetic process, PCA applied to IR or NMR spectra from different reaction batches can help monitor the reaction progress or detect deviations from the expected chemical trajectory. Samples from different stages of the reaction would cluster together in a scores plot, providing a visual representation of the chemical changes occurring over time.

Table 1: Hypothetical PCA Scores for Monitoring a Synthesis Reaction This interactive table illustrates how PCA can differentiate between samples taken at different time points during the synthesis of this compound. Early-stage samples cluster on the left, while late-stage samples, rich in the final product, cluster on the right along the first Principal Component (PC1), which likely captures the main reaction progress.

| Sample ID | Time (hours) | PC1 Score | PC2 Score |

| BatchA-01 | 0 | -4.5 | 0.8 |

| BatchA-02 | 1 | -2.1 | 1.1 |

| BatchA-03 | 2 | 0.3 | 0.9 |

| BatchA-04 | 4 | 3.8 | -0.5 |

| BatchA-05 | 8 | 4.6 | -0.7 |

| BatchB-01 | 0 | -4.7 | -0.9 |

| BatchB-02 | 1 | -2.3 | -1.2 |

| BatchB-03 | 2 | 0.1 | -1.0 |

| BatchB-04 | 4 | 3.9 | 0.4 |

| BatchB-05 | 8 | 4.8 | 0.6 |

Multivariate Calibration for Quantification

While PCA is excellent for unsupervised exploration, supervised methods are required for quantitative analysis. nih.gov Techniques like Partial Least Squares (PLS) regression are particularly powerful for building calibration models that can predict the concentration of an analyte like this compound in a complex mixture. nih.gov PLS is adept at handling spectral data where variables (e.g., absorbances at different wavenumbers) are highly correlated and more numerous than the samples. researchgate.net

To create a PLS model, a set of calibration samples with known concentrations of the target compound and varying backgrounds of other components is prepared. Spectroscopic data from these samples are then used to train the model to correlate spectral variations with concentration changes. Once validated, this model can accurately predict the concentration of this compound in new, unknown samples from their spectra alone.

Table 2: Example of a PLS Regression Model for Quantifying this compound This interactive table shows a hypothetical dataset used to build a PLS model. The model uses spectroscopic data to predict the concentration of the target compound. The 'Predicted Concentration' demonstrates the model's accuracy against the 'Known Concentration'.

| Sample ID | Known Concentration (mg/mL) | Predicted Concentration (mg/mL) | Prediction Error |

| Cal-01 | 0.5 | 0.52 | +0.02 |

| Cal-02 | 1.0 | 0.97 | -0.03 |

| Cal-03 | 2.5 | 2.55 | +0.05 |

| Cal-04 | 5.0 | 4.91 | -0.09 |

| Cal-05 | 7.5 | 7.60 | +0.10 |

| Cal-06 | 10.0 | 9.95 | -0.05 |

| Val-01 | 3.0 | 3.10 | +0.10 |

| Val-02 | 6.0 | 5.88 | -0.12 |

| Val-03 | 9.0 | 9.07 | +0.07 |

Advanced Methods for Signal Resolution and Structural Elucidation

Beyond quantification and classification, chemometric techniques can also aid in the fundamental interpretation of spectra from mixtures. Methods such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) can decompose a series of mixed spectra into the "pure" spectra of the individual chemical components and their corresponding concentration profiles. nih.gov

This capability is invaluable in several scenarios:

Impurity Identification: In the synthesis of this compound, MCR-ALS could resolve the spectrum of an unknown byproduct from the overlapping signals of the main product and reactants. This resolved spectrum can then be analyzed to elucidate the structure of the impurity.

Reaction Kinetics: By resolving the concentration profiles of reactants, intermediates, and products over time, MCR-ALS can provide detailed insights into reaction kinetics without requiring chromatographic separation at each time point.

The successful application of these chemometric models often depends on appropriate data preprocessing steps, which may include baseline correction, smoothing to reduce noise, and normalization to correct for variations in sample path length or concentration. bohrium.comresearchgate.net By combining advanced spectroscopic measurements with sophisticated chemometric data analysis, a comprehensive understanding of complex chemical systems containing branched alkyl bromides can be achieved, facilitating process control, quality assurance, and structural elucidation. ethernet.edu.et

Stereochemical Control in the Synthesis and Transformations of Branched Alkyl Bromides

Stereoisomerism and Chirality in Branched Alkyl Bromide Systems, such as 7-(2-Bromoethyl)pentadecane

Branched alkyl bromides, such as this compound, can exhibit stereoisomerism due to the presence of chiral centers. A chiral center is typically a carbon atom bonded to four different groups. youtube.com The presence of such a center leads to the existence of non-superimposable mirror images called enantiomers.